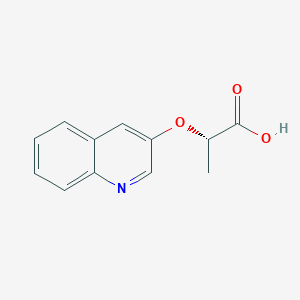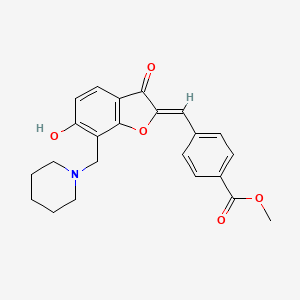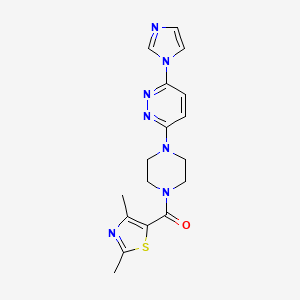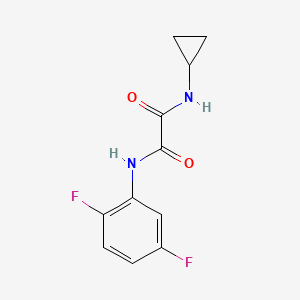![molecular formula C22H12ClNO4S B2872716 N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide CAS No. 921112-20-1](/img/structure/B2872716.png)
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It is a member of the class of compounds known as benzofurans, which have been shown to possess a wide range of biological activities.
科学的研究の応用
Anti-Inflammatory Applications
Summary: Coumarin derivatives, such as the one , have been studied for their potential anti-inflammatory properties. The compound’s structure suggests it may inhibit pro-inflammatory pathways.
Method of Application: In vitro assays typically involve the treatment of inflammatory cell lines with the compound and measuring the expression of inflammatory markers.
Results: Similar compounds have shown to reduce the expression of key inflammatory cytokines, suggesting potential for development into anti-inflammatory drugs .
Antitumor Activity
Summary: The core structure of coumarins has been associated with antitumor activities, making this compound a candidate for cancer research.
Method of Application: It can be applied in cell-based assays to determine its effect on cell proliferation and apoptosis in various cancer cell lines.
Results: Coumarin derivatives have been found to induce apoptosis in cancer cells, indicating a possible role in cancer therapy .
Antibacterial and Antifungal Properties
Summary: The chlorine atom present in the compound may enhance its antibacterial and antifungal efficacy.
Method of Application: Microbial cultures are exposed to the compound to assess its ability to inhibit growth.
Results: Chlorinated coumarins have historically shown effectiveness against a range of bacterial and fungal strains .
Anticoagulant Effects
Summary: Coumarins are known for their anticoagulant properties, which could make this compound useful in preventing blood clots.
Method of Application: The compound’s effect on blood coagulation pathways can be tested using plasma samples.
Results: Studies have indicated that coumarins can act as vitamin K antagonists, inhibiting clot formation .
CNS Stimulant Effects
Summary: Some coumarin derivatives exhibit central nervous system (CNS) stimulant effects, which could be explored with this compound.
Method of Application: Animal models are often used to test the stimulant properties by observing behavior changes after administration.
Results: Coumarins have been reported to increase alertness and cognitive function in preclinical models .
Antioxidant Properties
Summary: The compound’s structure suggests it may have antioxidant properties, protecting cells from oxidative stress.
Method of Application: The antioxidant capacity can be measured using assays that detect the scavenging of free radicals.
Results: Coumarins have been shown to possess strong antioxidant effects, which could be beneficial in various oxidative stress-related conditions .
Antiviral Activity
Summary: The compound’s potential to inhibit viral replication makes it a subject of interest in antiviral research.
Method of Application: Viral assays involve treating infected cell cultures with the compound and measuring viral load reductions.
Results: Coumarin derivatives have demonstrated the ability to reduce viral replication in some studies .
Chemotherapeutic Agent Development
Summary: The unique structure of this compound provides a scaffold for the development of novel chemotherapeutic agents.
Method of Application: It involves synthesizing analogs and derivatives, followed by testing their efficacy in various cancer models.
Results: The modification of coumarin structures has led to the creation of compounds with improved potency and selectivity against cancer cells .
作用機序
Target of Action
Similar compounds, such as 7-amino, 4-methyl coumarin derivatives, have been found to interact with a wide range of targets due to their diverse biological activities .
Mode of Action
It’s known that similar compounds exhibit their effects through various mechanisms, such as inhibition of enzymes, interaction with receptors, and modulation of cellular pathways .
Biochemical Pathways
Similar compounds have been reported to affect a variety of pathways, including those involved in inflammation, tumor growth, hiv replication, bacterial and fungal growth, coagulation, triglyceride metabolism, and central nervous system stimulation .
Pharmacokinetics
It’s known that the presence of chlorine atoms in similar compounds can increase potency and improve solubility, which could potentially enhance bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of effects, including anti-inflammatory, antitumor, anti-hiv, antibacterial, antifungal, anticoagulant, triglyceride-lowering, and central nervous system stimulant effects .
Action Environment
It’s known that the synthesis of similar compounds often requires specific environmental conditions, such as a nitrogen atmosphere .
特性
IUPAC Name |
N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClNO4S/c23-12-7-8-17-14(10-12)15(11-19(25)27-17)21-20(13-4-1-2-5-16(13)28-21)24-22(26)18-6-3-9-29-18/h1-11H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETFEEADSJSAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)Cl)NC(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2872639.png)
![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2872645.png)


![2-[5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2872652.png)

![3'-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2872655.png)
![2-Chloro-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]acetamide](/img/structure/B2872656.png)